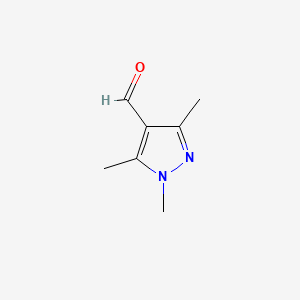
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes. For instance, the synthesis of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines as potential pro-apoptotic Bcl-2-inhibitory anticancer agents demonstrates complex synthetic routes involving cyclization reactions, S-benzylation, and the exploration of various substituents to achieve desired properties (Hamdy et al., 2013). Similarly, the synthesis of non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides from 3,5-dinitrobenzoic acid highlights methods for functionalizing the benzylic position, showcasing the versatility of synthetic approaches (Barker et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed spectroscopic and crystallographic studies. For example, the structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compounds via ab initio calculations and X-ray diffraction analyses reveals insights into stable conformers and tautomers, as well as hydrogen bonding and coordination compounds (Téllez et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds are often investigated through their potential applications. For instance, the photocatalytic cascade reaction between nitrobenzene and benzyl alcohol over nanostructured Bi2MoO6 and Pd NPs decorated Bi2MoO6 for the synthesis of secondary amine showcases the compounds' reactivity under light irradiation (Srivastava et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in determining the applicability of these compounds. While specific data on "(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine" may not be available, analogous compounds' studies offer a foundation for understanding these aspects.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group modifications, are central to their application in areas like drug development and material science. The synthesis and characterization of asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton provide valuable information on the chemical behavior of structurally related compounds (Suzuki et al., 2004).
Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups in Synthetic Chemistry
A review by Amit, Zehavi, and Patchornik (1974) discusses the application of photosensitive protecting groups in synthetic chemistry, highlighting the potential of groups like 2-nitrobenzyl and others. Although in a developmental stage, their usage in synthetic chemistry shows promise for the future, indicating the significance of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine in this domain (Amit, Zehavi, & Patchornik, 1974).
Reductive Amination Employing Hydrogen
Irrgang and Kempe (2020) provide an in-depth review of reductive amination processes, highlighting the importance of primary, secondary, and tertiary alkyl amines in the production of fine and bulk chemicals, as well as in many pharmaceuticals and agrochemicals. This suggests potential applications of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine in the synthesis and development of various chemicals and pharmaceuticals (Irrgang & Kempe, 2020).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,16H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXYZNLLHQCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354767 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine | |
CAS RN |
416888-55-6 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)







![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)


